molecular formula C15H15N5 B5876124 4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine

Cat. No.: B5876124
M. Wt: 265.31 g/mol
InChI Key: BCNFABWZSAXJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is a heterocyclic compound that belongs to the class of quinazolines and pyrimidines It is characterized by the presence of a quinazoline ring fused with a pyrimidine ring, both of which are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine is unique due to the presence of both quinazoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4,6-dimethyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-9-4-5-13-12(8-9)11(3)18-15(19-13)20-14-16-7-6-10(2)17-14/h4-8H,1-3H3,(H,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNFABWZSAXJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.